cis-Phytol

Description

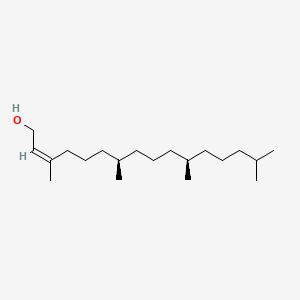

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWFXYSPFMFNR-QYLFUYDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC/C(=C\CO)/C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5492-30-8 | |

| Record name | Phytol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHYTOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OMA5R73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Occurrence, Distribution, and Ecological Relevance of Cis Phytol

Presence and Isomeric Distribution in Photosynthetic Organisms (Plants, Algae, Cyanobacteria)

cis-Phytol is found in virtually all organisms capable of oxygenic photosynthesis, including green plants, algae, and cyanobacteria, primarily as a constituent of chlorophyll (B73375) wikipedia.orgbritannica.com. Chlorophyll molecules contain a long aliphatic side chain, the phytyl chain, which is bound in ester linkage to the chlorophyllide head group nih.govresearchgate.net. This phytyl chain is the source of phytol (B49457) upon chlorophyll breakdown. While phytol is the general term, it encompasses both cis and trans isomers evitachem.com. This compound, as a geometric isomer of phytol, has been specifically identified in certain photosynthetic organisms nih.govresearchgate.net.

Research has reported the presence of this compound in diverse photosynthetic species. For instance, this compound has been found in the cyanobacterium Microcystis aeruginosa researchgate.net. It has also been reported in plants such as Mikania goyazensis and Sideritis soluta, among others nih.gov.

Association with Chlorophyll Metabolism and Degradation Pathways

Phytol plays a crucial role in the life cycle of chlorophyll. It is involved in the biosynthesis of chlorophyll and is subsequently released during chlorophyll degradation nih.govresearchgate.netontosight.ai. The hydrolysis of the ester bond linking the phytyl chain to the chlorophyllide molecule during chlorophyll breakdown yields phytol nih.govevitachem.com. Large amounts of phytol are released during leaf senescence, a process involving significant chlorophyll degradation nih.govresearchgate.net.

Following its release, phytol can be further metabolized. It serves as a precursor for the synthesis of various chloroplast lipids nih.gov. Phytol can be converted into fatty acid phytyl esters (FAPEs), which accumulate in plastoglobules within chloroplasts under stress conditions nih.gov. Additionally, phytol can be oxidized to form phytenal, an authentic phytol metabolite derived from chlorophyll breakdown nih.govresearchgate.netevitachem.comnih.gov. The accumulation of phytenal is influenced by competing metabolic pathways, specifically phosphorylation, which leads to tocopherol (Vitamin E) production, and esterification, which results in FAPE production researchgate.netnih.gov.

Distribution Across Diverse Plant Taxa and Algal Species

Given its origin from chlorophyll, the distribution of phytol, including the cis isomer, broadly mirrors the distribution of photosynthetic organisms across the plant and algal kingdoms. Chlorophylls (B1240455) a and b are the primary types found in higher plants and green algae, while chlorophylls c and d are present in various other algal groups britannica.com. The presence of phytol is thus implied wherever these chlorophyll types are found nih.gov.

While comprehensive data specifically detailing the quantitative distribution and isomeric ratios of this compound across a vast range of plant taxa and algal species in natural conditions is limited in the provided information, the detection of this compound in species like Mikania goyazensis, Sideritis soluta, and the cyanobacterium Microcystis aeruginosa indicates its presence across different branches of photosynthetic life nih.govresearchgate.net. The distribution of chlorophylls and associated carotenoids is often used in the taxonomic classification of algae, further highlighting the link between these pigments and algal diversity researchgate.netnih.govsemanticscholar.org.

Environmental Distribution and Reservoirs in Ecosystems

Phytol is considered likely the most abundant acyclic isoprenoid compound in the biosphere wikipedia.org. Its widespread presence in photosynthetic organisms leads to its release into the environment upon their death and degradation. Consequently, phytol and its degradation products are distributed throughout various ecosystems.

Aquatic environments serve as significant reservoirs for phytol due to the abundance of phytoplankton, which are major primary producers in lakes, reservoirs, and oceans mdpi.commdpi.com. The concentration of chlorophyll A, and by extension, the presence of phytol, is used as an indicator of phytoplankton biomass in oceanic environments wikipedia.org. Phytoplankton communities are sensitive to environmental changes, influencing the dynamics of phytol distribution in these water bodies mdpi.commdpi.com.

Soils also constitute a reservoir for organic compounds, and algae, a source of phytol, are known to occur in soil frontiersin.org. The degradation of plant and algal material contributes phytol to terrestrial environments. The degradation products of phytol have been utilized as biogeochemical tracers in aquatic environments, indicating its persistence and transformation within ecosystems wikipedia.orggeologyscience.ru.

Here is a summary of the occurrence of this compound and its source:

| Compound | Primary Source | Organisms Reported (for this compound or Phytol) |

| This compound | Chlorophyll degradation | Mikania goyazensis, Sideritis soluta nih.gov, Microcystis aeruginosa researchgate.net |

| Phytol | Chlorophyll degradation | Plants, Algae, Cyanobacteria britannica.comnih.govontosight.ainih.gov |

Biosynthetic and Metabolic Pathways of Cis Phytol

General Phytol (B49457) Biosynthesis from Geranylgeranyl Pyrophosphate (GGPP)

Phytol, a diterpene alcohol, is a fundamental component of chlorophyll (B73375) molecules and a precursor for other essential compounds. Its biosynthesis originates from geranylgeranyl pyrophosphate (GGPP), a central intermediate in the isoprenoid pathway. frontiersin.orgmdpi.com In plants, GGPP is synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net Through a series of condensation reactions catalyzed by prenyltransferase enzymes, these units are assembled into the 20-carbon structure of GGPP. nih.govresearchgate.net

The conversion of GGPP to the phytyl moiety is a critical reduction step catalyzed by the enzyme geranylgeranyl reductase (GGR), also known as CHLP. uniprot.orgplos.org This enzyme facilitates the saturation of three of the four double bonds present in the geranylgeranyl group. frontiersin.orgresearchgate.net This reduction can occur through two primary routes:

GGPP is first esterified to chlorophyllide a by chlorophyll synthase, forming geranylgeranylated chlorophyll a. GGR then reduces the geranylgeranyl tail to a phytyl tail. plos.orgresearchgate.net

Alternatively, GGR can directly reduce free GGPP to phytyl pyrophosphate (Phytyl-PP). frontiersin.orgresearchgate.net This Phytyl-PP is then used by chlorophyll synthase to esterify chlorophyllide a, or it can be channeled into the biosynthesis of other vital molecules. plos.org

The enzyme GGR is NADPH-dependent and plays a pivotal role not only in chlorophyll synthesis but also in providing the phytyl chains necessary for tocopherols (B72186) and phylloquinone. uniprot.orgplos.org

Table 1: Key Enzymes in Phytol Biosynthesis

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Catalyzes the formation of GGPP from IPP and DMAPP. mdpi.com | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) |

| Geranylgeranyl Reductase | GGR / CHLP | Reduces the geranylgeranyl group to a phytyl group. uniprot.orgplos.org | Geranylgeranyl Pyrophosphate (GGPP) or Geranylgeranylated Chlorophyll | Phytyl Pyrophosphate (Phytyl-PP) or Phytylated Chlorophyll |

The phytol that is naturally synthesized and incorporated into chlorophyll exists exclusively in the trans configuration at the C2-C3 double bond. researchgate.net The formation of cis-phytol is not a primary biological event but rather the result of isomerization of the more stable trans isomer. This conversion can be induced by external energy inputs.

Research has shown that thermal stress is a significant factor in this isomerization. For instance, the high temperatures used during the refining process of vegetable oils can cause the conversion of trans-phytol to this compound. researchgate.netresearchgate.net Consequently, the presence of this compound in edible oils is often considered a marker for refining. researchgate.netscience.gov Another documented mechanism is photoisomerization, where exposure to UV radiation can trigger the conversion of the trans isomer to the cis form. science.govoup.com While enzymatic pathways for this specific isomerization in vivo are not well-established, these physical and chemical processes are the primary known routes for this compound generation.

Role of Specific Enzymes and Reductases (e.g., Geranylgeranyl Reductase)

This compound as a Precursor in Essential Biomolecule Synthesis

The phytyl group, once synthesized, is not solely destined for chlorophyll. It serves as the lipophilic side chain for other critical lipid-soluble molecules in the plastid. The primary precursor for these syntheses is phytyl diphosphate (B83284) (Phytyl-PP), which can be sourced either directly from the reduction of GGPP or from the breakdown of chlorophyll molecules. oup.comnih.gov During chlorophyll degradation, the phytyl tail is hydrolyzed and then must be re-phosphorylated to Phytyl-PP to be utilized. This phosphorylation is a two-step process carried out by phytol kinase (VTE5) and phytyl-phosphate kinase (VTE6). nih.govplantae.org

Tocopherols, which collectively constitute vitamin E, are essential antioxidants synthesized by all plants. annualreviews.org Their structure consists of a chromanol ring and a 16-carbon phytyl tail. The synthesis of tocopherols involves the condensation of this phytyl tail, in the form of Phytyl-PP, with homogentisic acid. nih.govplantae.org The phytyl group is indispensable for tocopherol formation, and a significant portion of the phytyl precursor for this pathway is derived from phytol released during chlorophyll turnover. oup.comresearchgate.net The dependence on this recycling pathway is highlighted by the fact that mutations in the phytol kinase gene (VTE5) lead to a substantial reduction in tocopherol content. oup.comnih.gov

Phylloquinone, or vitamin K1, is another vital isoprenoid lipid found in chloroplasts, where it functions as an electron carrier in photosystem I. plantae.org Similar to tocopherols, the structure of phylloquinone features a phytyl side chain attached to a naphthoquinone ring. The biosynthesis of phylloquinone also requires Phytyl-PP as the donor of the phytyl tail. nih.govplantae.org While both tocopherol and phylloquinone synthesis utilize Phytyl-PP, studies on mutants have revealed differential dependencies on the phytol phosphorylation pathway, suggesting that alternative routes may exist to provide the phytyl group for phylloquinone synthesis under certain conditions. plantae.org

Intermediary Role in Tocopherol (Vitamin E) Biosynthesis

Catabolism and Degradation of this compound in Biological Systems

When not recycled into other biomolecules, free phytol must be degraded, as its accumulation can be toxic to cells due to its detergent-like properties. scispace.com The catabolic pathway for phytol in plants is thought to be similar to the one characterized in mammals. nih.gov This process begins with the oxidation of phytol to the aldehyde phytenal, which is then further oxidized to phytenic acid. nih.govnih.gov

Phytenic acid is subsequently converted to phytanoyl-CoA. scispace.comnih.gov Because of a methyl group at the β-carbon position, phytanoyl-CoA cannot be directly degraded by the standard β-oxidation pathway. Instead, it undergoes α-oxidation, a process that removes one carbon atom and shifts the methyl group, allowing the rest of the molecule to be broken down through subsequent rounds of β-oxidation in peroxisomes and mitochondria. scispace.comnih.govplos.org This degradation pathway ensures the safe removal of excess phytol, preventing cellular damage.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| trans-Phytol | |

| Geranylgeranyl Pyrophosphate | (GGPP) |

| Phytyl Pyrophosphate | (Phytyl-PP) |

| Dihydrogeranylgeranyl Pyrophosphate | (DHGGPP) |

| Tetrahydrogeranylgeranyl Pyrophosphate | (THGGPP) |

| Isopentenyl Pyrophosphate | (IPP) |

| Dimethylallyl Pyrophosphate | (DMAPP) |

| Chlorophyll | |

| Chlorophyllide | |

| Tocopherol | (Vitamin E) |

| Phylloquinone | (Vitamin K1) |

| Phytenal | |

| Phytenic Acid | |

| Phytanoyl-CoA | |

| Farnesol | |

| Homogentisic Acid |

Pathways in Plants and Microorganisms (e.g., Oxidation to Phytenal)

The metabolic pathways of phytol, a diterpene alcohol, are crucial for the turnover of chlorophyll and the synthesis of other essential isoprenoid compounds. While the naturally occurring isomer of phytol esterified in chlorophyll is trans-phytol, its geometric isomer, this compound, is also subject to metabolic processes, particularly in contexts where both isomers are present, such as after the refining of vegetable oils or in experimental studies using synthetic phytol mixtures. researchgate.netresearchgate.net

In plants, the catabolism of phytol released during chlorophyll degradation is a significant metabolic route. Research on Arabidopsis has shown that externally supplied phytol is taken up by the plant and oxidized to the corresponding aldehyde, phytenal. researchgate.netmdpi.com This conversion is considered a key step in phytol degradation. The process is not dependent on light, as it occurs in complete darkness, ruling out photooxidation as the mechanism. researchgate.net Interestingly, a substantial part of this conversion appears to be non-enzymatic. Studies using heat-inactivated plants demonstrated that while the oxidation of phytol to phytenal still occurred, the rate was reduced by approximately two-thirds, suggesting that both enzymatic and chemical processes contribute to this transformation within plant tissues. researchgate.net This primary oxidation pathway competes with other metabolic fates for free phytol, such as phosphorylation by kinases to produce tocopherols (Vitamin E) and esterification to form fatty acid phytyl esters (FAPEs). researchgate.netmdpi.com

Microorganisms also possess robust pathways for the degradation of phytol. Aerobic bacterial communities isolated from marine sediments have been shown to metabolize (E)-phytol, initiating the process with an oxidation step to form the transient aldehyde, phytenal. nih.gov In this marine environment, phytenal can be abiotically converted to 6,10,14-trimethylpentadecan-2-one, which is then further metabolized by the bacteria through various oxidation sequences. nih.gov Under anaerobic, denitrifying conditions, marine bacteria utilize a different pathway that involves the formation of (Z)-phytenic acid, leading to mineralization through alternating β-decarboxymethylation and β-oxidation reactions. nih.gov In the gut of ruminant animals, resident bacteria play a critical role by cleaving phytol from chlorophyll, which is then absorbed by the animal and oxidized to phytanic acid. nih.govoup.com

Furthermore, the microbial enzymatic machinery for processing cis-isoprenoid structures is well-documented in the context of rubber degradation. Bacteria that utilize poly(cis-1,4-isoprene) secrete enzymes like latex-clearing protein (Lcp) or rubber oxygenases (RoxA/RoxB). These enzymes cleave the polymer chain, generating oligo-isoprene derivatives with aldehyde and ketone functional groups, which are subsequently catabolized, often via the β-oxidation pathway. nih.gov This provides a strong enzymatic precedent for how microorganisms can target and break down the cis-double bond structure found in this compound.

Enzymatic Transformations and Metabolite Characterization

The metabolic conversion of this compound and its trans-isomer involves several key enzymatic reactions that channel the molecule into different catabolic and anabolic pathways. The characterization of the resulting metabolites has been crucial for elucidating these processes.

Enzymatic Transformations

The transformation of phytol is governed by several classes of enzymes. The initial oxidation to phytenal can be catalyzed by alcohol dehydrogenases. nih.gov Subsequently, phytenal is oxidized to phytenic acid by aldehyde dehydrogenases. researchgate.netnih.gov Competing with this catabolic oxidation are phosphorylation reactions critical for the synthesis of essential molecules. Phytol kinase (VTE5) catalyzes the first phosphorylation step, yielding phytyl phosphate (B84403), which is then further phosphorylated by phytyl phosphate kinase (VTE6) to produce phytyl diphosphate, a direct precursor for tocopherol (vitamin E) synthesis. nih.govmdpi.comrsc.org Additionally, phytol can be esterified with fatty acids by phytyl ester synthase (PES) enzymes to form fatty acid phytyl esters (FAPEs), which serve as a storage form. researchgate.net

Table 1: Key Enzymes in Phytol Metabolism

| Enzyme | Reaction | Function | Organism/System |

|---|---|---|---|

| Alcohol Dehydrogenase | Phytol → Phytenal | Oxidation | General Metabolism nih.gov |

| Aldehyde Dehydrogenase | Phytenal → Phytenic Acid | Oxidation | General Metabolism researchgate.netnih.gov |

| Phytol Kinase (VTE5) | Phytol → Phytyl-phosphate | Phosphorylation (Tocopherol synthesis) | Arabidopsis mdpi.comrsc.org |

| Phytyl Phosphate Kinase (VTE6) | Phytyl-phosphate → Phytyl-diphosphate | Phosphorylation (Tocopherol synthesis) | Arabidopsis nih.gov |

| Phytyl Ester Synthase (PES1, PES2) | Phytol + Fatty Acid → Fatty Acid Phytyl Ester (FAPE) | Esterification (Storage) | Arabidopsis researchgate.net |

| Rubber Oxygenase (RoxA/RoxB) | Cleavage of poly(cis-1,4-isoprene) | Oxidative C=C bond cleavage | Rubber-degrading bacteria nih.gov |

Metabolite Characterization

The identification and quantification of phytol metabolites have been essential for understanding its metabolic fate. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used for this purpose. researchgate.net

Phytenal has been unequivocally identified as a genuine intermediate of phytol catabolism in plants. In studies on Arabidopsis leaves, phytenal was found to be the most abundant long-chain aldehyde, with its levels increasing significantly upon feeding the plants with phytol. researchgate.net Its presence confirms that the oxidation of phytol is a physiologically relevant pathway.

Phytanic acid is a well-characterized downstream metabolite, formed from the reduction of phytenic acid. nih.gov It is found in both plant and animal systems and is a known dietary factor derived from chlorophyll degradation. asm.org Its accumulation in certain human genetic disorders has made it a significant biomarker.

Other metabolites have been characterized, particularly in microbial degradation pathways. In aerobic marine bacteria, 6,10,14-trimethylpentadecan-2-one is a notable product derived from the abiotic conversion of phytenal. nih.gov Further metabolism of this ketone leads to a series of smaller acids and alcohols. In humans and potentially in plants, the catabolism of phytanoyl-CoA (the activated form of phytanic acid) proceeds through α- and β-oxidation, leading to intermediates such as pristanal . researchgate.netnih.gov

Table 2: Characterized Metabolites of Phytol

| Metabolite | Precursor | Role in Pathway | Analytical Method |

|---|---|---|---|

| Phytenal | Phytol | Primary oxidation product | GC-MS researchgate.net |

| Phytenic Acid | Phytenal | Oxidized intermediate | Synthesis/GC-MS nih.gov |

| Phytanic Acid | Phytenic Acid | Key downstream metabolite | GC-MS nih.gov |

| 6,10,14-Trimethylpentadecan-2-one | Phytenal | Abiotic conversion product (in seawater) | GC-MS nih.gov |

| Pristanal | Phytanoyl-CoA | α-oxidation product | GC-MS researchgate.net |

| Phytyl-phosphate | Phytol | First intermediate in tocopherol synthesis | Inferred from kinase activity mdpi.comrsc.org |

| Fatty Acid Phytyl Esters (FAPEs) | Phytol | Storage form | - |

Mechanistic Investigations of Cis Phytol S Biological Activities

Elucidation of Molecular Mechanisms of Bioactivity

The bioactivity of phytol (B49457) is multifaceted, stemming from its interactions with various cellular components and its role as a precursor to essential biomolecules.

Phytol's primary mechanism of action revolves around its role as a precursor for crucial biomolecules. evitachem.com Upon release from chlorophyll (B73375) degradation, phytol can be phosphorylated to form phytyl diphosphate (B83284), an essential intermediate for the synthesis of tocopherols (B72186) (Vitamin E) and phylloquinone (Vitamin K). evitachem.com This metabolic conversion underscores its fundamental role in antioxidant defense systems within organisms. evitachem.com

Another significant metabolic fate of phytol is its oxidation to phytanic acid. plos.orgmdpi.com This conversion is critical, as phytanic acid is a known ligand for nuclear receptors that regulate gene expression. plos.orgmdpi.com Due to its long, hydrophobic carbon tail, phytol and its derivatives can readily incorporate into cellular membranes, influencing membrane properties and interacting with membrane-bound proteins. researchgate.net In the context of the immune system, phytol has been shown to influence the polarization of macrophages, the primary immune cells involved in inflammatory responses, indicating a direct interaction with these cellular targets. mdpi.comacs.org

Phytol and its metabolite, phytanic acid, exert significant influence over cellular function by directly binding to and modulating the activity of nuclear receptors. Notably, they act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα and PPARγ subtypes. mdpi.comresearchgate.net Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences to regulate the transcription of genes involved in lipid metabolism and glucose homeostasis, thereby improving insulin (B600854) sensitivity. plos.orgresearchgate.net

A key mechanism underlying phytol's anti-inflammatory effects is the inhibition of critical intracellular signaling cascades. Research has demonstrated that phytol can downregulate the Nuclear Factor kappa B (NF-κB) signaling pathway. acs.orgnih.govsemanticscholar.org NF-κB is a pivotal transcription factor that, when activated, moves into the nucleus and promotes the expression of a host of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org By inhibiting NF-κB, phytol effectively blocks this pro-inflammatory cascade. Furthermore, phytol has been shown to downregulate the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway, another important cascade involved in inflammatory responses. acs.org

Cellular and Subcellular Targets and Interactions

Mechanisms in Oxidative Stress Response and Antioxidant Defense

Phytol contributes to cellular antioxidant defense through both indirect and direct mechanisms, bolstering endogenous systems and neutralizing reactive species.

A primary mechanism for phytol's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netresearchgate.net Nrf2 is a transcription factor that controls the baseline and induced expression of a wide array of antioxidant and cytoprotective genes. nih.govspandidos-publications.com Under conditions of oxidative stress, phytol promotes the translocation of Nrf2 into the nucleus. nih.gov There, it binds to antioxidant response elements (AREs) in the promoter regions of its target genes, initiating their transcription. nih.govspandidos-publications.com

Key downstream targets of Nrf2 activation by phytol include Heme Oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.govresearchgate.net HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, which have their own cytoprotective effects. spandidos-publications.com Studies have shown that phytol treatment significantly increases the expression of HO-1 in a concentration-dependent manner. nih.gov This upregulation of the Nrf2/HO-1 axis enhances the cell's capacity to neutralize reactive oxygen species (ROS) and resist oxidative damage. nih.govresearchgate.net

Table 1: Effect of Phytol on Nrf2 Pathway Protein Expression

| Target Protein | Cell Line | Effect of Phytol Treatment | Mechanism | Source |

|---|---|---|---|---|

| Nrf2 | RAW264.7 | Increased translocation to the nucleus | Activation and nuclear import of the transcription factor | nih.gov |

| HO-1 | RAW264.7 | Significantly increased protein expression | Upregulation of Nrf2 target gene | nih.gov |

| c-Fos | RAW264.7 | Decreased protein expression | Inhibition of osteoclast differentiation marker regulated by Nrf2 | nih.govresearchgate.net |

| NFATc1 | RAW264.7 | Decreased protein expression | Inhibition of key osteoclast transcription factor | nih.govresearchgate.net |

In addition to modulating antioxidant enzyme systems, phytol possesses intrinsic radical-scavenging capabilities. researchgate.net It has been shown to directly neutralize highly reactive free radicals, including the hydroxyl radical (OH•) and nitric oxide (NO). nih.govcore.ac.uk The hydroxyl radical is particularly damaging, capable of indiscriminately attacking proteins, lipids, and DNA. nih.gov

Phytol also demonstrates an ability to inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. researchgate.netnih.gov This effect is often measured by a decrease in the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. nih.govcore.ac.uk While some studies note that phytol may not be the most optimal free radical scavenger compared to compounds with more conjugated structures, its activity in various assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays is significant. researchgate.netmdpi.com

Table 2: Direct Antioxidant and Radical Scavenging Activity of Phytol

| Activity | Assay | Observation | Source |

|---|---|---|---|

| Hydroxyl Radical Scavenging | 2-deoxyribose oxidative degradation | Dose-dependent removal of hydroxyl radicals. | nih.govcore.ac.uk |

| Nitric Oxide Scavenging | Griess Method (SNP-induced NO) | Dose-dependent reduction in nitrite (B80452) production. | nih.gov |

| Lipid Peroxidation Inhibition | TBARS Assay | Significant reduction in TBARS formation. | nih.govcore.ac.uk |

| General Radical Scavenging | DPPH Assay | Moderate scavenging activity observed. | mdpi.com |

| General Radical Scavenging | ABTS Assay | Moderate scavenging activity, generally higher than DPPH. | mdpi.com |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2/HO-1 Pathway)

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of phytol are well-documented and arise from its ability to interfere with multiple key pathways in the inflammatory response. mdpi.comacs.orgnih.gov These mechanisms are closely linked to its modulation of signaling cascades and oxidative stress.

A central mechanism is the inhibition of the NF-κB pathway, as previously mentioned. acs.orgnih.govsemanticscholar.org By preventing the activation of NF-κB, phytol suppresses the transcription of major pro-inflammatory mediators. semanticscholar.org This leads to a marked reduction in the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which are pivotal in orchestrating an inflammatory response. mdpi.comacs.org

Furthermore, computational and in vitro studies have shown that phytol efficiently interacts with and inhibits cyclooxygenase enzymes, COX-1 and COX-2. nih.govsemanticscholar.org These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators that cause pain, fever, and swelling. By inhibiting COX enzymes, phytol directly curtails the production of these inflammatory lipids. nih.govsemanticscholar.org The combined effect of reducing pro-inflammatory cytokine levels and inhibiting prostaglandin (B15479496) synthesis provides a robust, multi-pronged anti-inflammatory action. acs.orgsemanticscholar.org

Table 3: Summary of Anti-Inflammatory Mechanisms of Phytol

| Molecular Target | Mechanism of Action | Downstream Effect | Source |

|---|---|---|---|

| NF-κB | Inhibition of signaling pathway | Decreased transcription of pro-inflammatory genes | acs.orgnih.govsemanticscholar.org |

| TNF-α | Reduced production/release | Attenuation of inflammatory cascade | acs.orgsemanticscholar.org |

| IL-1β | Reduced production/release | Attenuation of inflammatory cascade | nih.govsemanticscholar.org |

| IL-6 | Reduced production/release | Attenuation of systemic and local inflammation | mdpi.comacs.org |

| COX-1 & COX-2 | Inhibition of enzyme activity | Decreased synthesis of inflammatory prostaglandins | acs.orgnih.govsemanticscholar.org |

| p38MAPK | Downregulation of signaling pathway | Reduced inflammatory signaling | acs.org |

Regulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines, COX enzymes)

cis-Phytol and its isomers have demonstrated significant capabilities in modulating the expression and release of various pro-inflammatory mediators, which are key players in the initiation and propagation of inflammatory responses. Research indicates that phytol can effectively reduce the levels of several critical pro-inflammatory cytokines. In studies involving mouse models of acute inflammation, pretreatment with phytol led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). ufc.brresearchgate.net Similarly, in human monocyte-macrophage cells stimulated with lipopolysaccharide (LPS), phytol was shown to dose-dependently decrease the production of TNF-α, IL-6, and IL-1β. mdpi.comnih.govresearchgate.net

The regulatory action of phytol extends to enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. nih.gov In macrophage cells, phytol has been shown to significantly downregulate the gene and protein expression of COX-2 under inflammatory conditions. nih.govresearchgate.net This inhibition of COX-2 is a key mechanism contributing to phytol's anti-inflammatory effects. researchgate.net

Table 1: Effect of Phytol on Pro-inflammatory Mediators

| Mediator | Model System | Observed Effect | Reference(s) |

| TNF-α | Mouse model of acute inflammation | Decreased levels | ufc.br |

| Human monocyte-macrophages (LPS-stimulated) | Decreased production | mdpi.comnih.govresearchgate.net | |

| IL-1β | Mouse model of acute inflammation | Decreased levels | ufc.br |

| Human monocyte-macrophages (LPS-stimulated) | Decreased production | mdpi.comnih.gov | |

| Macrophage cells (IC-21) | Downregulated gene and protein expression | nih.govresearchgate.net | |

| IL-6 | Human monocyte-macrophages (LPS-stimulated) | Decreased production | mdpi.comnih.govresearchgate.net |

| Macrophage cells (IC-21) | Downregulated gene and protein expression | nih.govresearchgate.net | |

| COX-2 | Macrophage cells (IC-21) | Downregulated gene and protein expression | nih.govresearchgate.net |

| Spinal Cord (CFA-induced mice) | Decreased secretion | researchgate.net |

Interference with Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are rooted in its ability to interfere with critical intracellular signaling pathways that orchestrate the inflammatory response. Two of the most significant pathways modulated by phytol are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the COX-2 enzyme. nih.gov Phytol has been shown to prevent NF-κB-mediated inflammatory responses. nih.govdntb.gov.ua Studies demonstrate that phytol significantly downregulates the expression of NF-κB in macrophages, thereby inhibiting the subsequent production of inflammatory mediators. nih.govresearchgate.net This inhibition is believed to occur through the blockade of NF-κB activation, which prevents its translocation to the nucleus and subsequent gene transcription. xjtu.edu.cn

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. It plays a role in regulating the production of pro-inflammatory mediators. researchgate.net Research has indicated that phytol can suppress the phosphorylation of MAPKs, including ERK1/2, p38, and JNK. researchgate.net By inhibiting the activation of both the NF-κB and MAPK pathways, phytol effectively dampens the inflammatory cascade at a fundamental level, leading to reduced expression of various pro-inflammatory genes. researchgate.netnih.gov

Mechanisms of Antimicrobial Activity

This compound exhibits a spectrum of antimicrobial activities through several distinct mechanisms, targeting the fundamental processes necessary for pathogen survival and proliferation.

Disruption of Microbial Cellular Integrity (e.g., Cell Membranes)

One of the primary antimicrobial mechanisms of phytol involves the disruption of microbial cell membrane integrity. researchgate.net The cell membrane is crucial for maintaining cellular homeostasis, controlling the passage of substances, and serving as a site for essential metabolic processes. nih.gov Phytol's lipophilic nature is thought to facilitate its interaction with the lipid bilayer of bacterial membranes. This interaction can lead to a loss of structural integrity and increased permeability. frontiersin.org Such membrane damage disrupts vital functions like osmoregulation and energy production, ultimately leading to cell lysis and death. news-medical.net Studies have shown that phytol exerts its bactericidal effect against pathogens like Staphylococcus aureus by adversely affecting the cell membrane. researchgate.net This disruption of the physical barrier of the pathogen is a key component of its antimicrobial action.

Inhibition of Microbial Enzyme Systems and Metabolic Pathways

Beyond physical disruption, this compound can interfere with the internal machinery of microbial cells by inhibiting essential enzyme systems and metabolic pathways. researchgate.net Bacteria rely on a multitude of enzymatic reactions for energy production, biosynthesis of cellular components, and replication. nih.govmdpi.com Phytol has been shown to interfere with these processes. For instance, in Pseudomonas aeruginosa, phytol treatment leads to a transient depletion of NADH, suggesting an interruption of the electron transport chain, a critical pathway for cellular respiration. researchgate.netnih.gov The ability of certain bacteria to degrade phytol implies that it can enter and interact with specific metabolic pathways. researchgate.net By targeting and inhibiting key enzymes or intermediates, phytol can effectively halt microbial growth and viability. mdpi.com

Induction of Oxidative Stress in Pathogens

A significant mechanism underlying phytol's antibacterial property is the induction of oxidative stress within the pathogen. researchgate.netnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Phytol has been demonstrated to elevate the level of intracellular ROS in bacteria such as Pseudomonas aeruginosa. researchgate.netnih.gov This increase in ROS is linked to the disruption of the electron transport chain. The resulting oxidative imbalance overwhelms the pathogen's antioxidant defense systems, leading to a decrease in protective molecules like reduced glutathione (B108866) (GSH). researchgate.netnih.gov The excess ROS can cause widespread damage to critical cellular components, including severe DNA damage, which ultimately leads to oxidative cell death. researchgate.netnih.gov

Table 2: Summary of a study on this compound's Antimicrobial Mechanisms against P. aeruginosa

| Mechanism | Observation | Consequence | Reference(s) |

| Induction of Oxidative Stress | Elevated intracellular Reactive Oxygen Species (ROS) | Imbalance in antioxidant defense system, decrease in reduced glutathione (GSH) | researchgate.netnih.gov |

| Metabolic Interference | Transient NADH depletion | Involvement and disruption of the electron transport chain | researchgate.netnih.gov |

| DNA Damage | Severe DNA damage confirmed by electrophoresis and TUNEL assay | Oxidative stress-mediated DNA damage contributing to cell death | researchgate.netnih.gov |

Interactions with Cellular Lipids and Membrane Dynamics

The biological activities of this compound are closely linked to its interactions with cellular lipids and its influence on the dynamics of biological membranes. As an acyclic diterpene alcohol, its chemical structure allows it to intercalate into the lipid bilayers that form cellular and organellar membranes. nih.gov This insertion can alter the physical properties of the membrane.

The introduction of molecules like phytol can affect membrane fluidity, a critical parameter for proper cellular function. nih.gov Changes in membrane lipid composition, such as the incorporation of cis-unsaturated fatty acids, are known to increase membrane fluidity, which in turn can enhance membrane-dependent functions like lipoprotein metabolism. nih.gov Phytol's presence within the membrane can modulate the activity of membrane-associated proteins and receptors. nih.gov For instance, studies on macrophage polarization have shown that phytol can stabilize nuclear and mitochondrial membranes and regulate lipid accumulation. nih.gov The interaction of phytol with the membrane is also fundamental to its antimicrobial activity, where it disrupts the lipid architecture of pathogen cell membranes. researchgate.net Furthermore, the association of molecules in cis on a membrane surface is a recognized mechanism in cellular processes like autophagosome membrane expansion, highlighting how lipidated molecules can regulate membrane dynamics. elifesciences.org These interactions underscore the importance of phytol's physicochemical properties in mediating its diverse biological effects.

Impact on Membrane Fluidity and Permeability

The structure of this compound, a branched-chain unsaturated terpene, suggests a significant impact on the physical properties of cellular membranes. researchgate.net The presence of a cis double bond in lipid molecules introduces a kink in their hydrocarbon tails, which hinders tight packing and consequently increases the fluidity of the membrane. harvard.eduwpmucdn.com This principle is a cornerstone of membrane biology, dictating that unsaturated lipids contribute to a more fluid state compared to their saturated counterparts. harvard.eduwpmucdn.com

Studies utilizing Fourier-transform infrared (FT-IR) and Raman spectroscopy on model lipid multibilayers have provided insights into the effects of phytol on membrane structure. Research on dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, demonstrated that phytol reduces the packing of the acyl chains and promotes the formation of gauche rotamers within the lipid tails in the gel phase. researchgate.net This disordering effect is indicative of an increase in membrane fluidity. The same study also suggested that phytol perturbs the interfacial region of the membrane, potentially altering the conformation or hydration of the lipid ester groups. researchgate.net

Furthermore, the biological activities of phytol observed in various studies are consistent with an ability to alter membrane integrity. For instance, the antibacterial action of phytol against Staphylococcus aureus has been attributed to its ability to damage the cell membrane, leading to the leakage of intracellular potassium ions. researchgate.net In other research, phytol was hypothesized to enhance the efficacy of certain antibiotics by increasing membrane permeability, thereby allowing greater drug entry into the bacterial cell. researchgate.net While these findings are not specific to the cis-isomer, they support the general mechanism of phytol interacting with and disrupting the order of the lipid bilayer.

The table below summarizes findings from spectroscopic analysis of phytol's interaction with a model lipid membrane, illustrating its fluidizing effect.

| Parameter | Observation with Phytol | Interpretation | Reference |

| Acyl Chain Packing | Reduced in the gel phase of DPPC bilayers | Increased distance between lipid molecules | researchgate.net |

| Gauche Rotamers | Increased formation in the gel phase of DPPC bilayers | Greater disorder and flexibility of lipid tails | researchgate.net |

| Interfacial Region | Perturbation observed | Altered conformation/hydration of ester groups | researchgate.net |

| Bacterial Membrane Integrity | Damage and leakage of K+ ions in S. aureus | Increased membrane permeability | researchgate.net |

This compound's impact on membrane fluidity is a critical aspect of its biological function. By creating disorder within the lipid bilayer, it can influence the activity of membrane-bound proteins and modulate the transport of substances across the cell membrane.

Role in Lipid Raft Organization and Function

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. wikipedia.orgwustl.edu These domains are typically more ordered and tightly packed than the surrounding bilayer and serve as platforms for organizing signal transduction molecules, thereby regulating cellular processes. wikipedia.orgmpg.de The integrity and function of lipid rafts are highly dependent on their unique lipid composition, particularly the presence of cholesterol and lipids with saturated acyl chains that allow for tight packing. wustl.edu

Currently, direct experimental evidence detailing the specific role of this compound in the organization and function of lipid rafts is not available in the reviewed scientific literature. However, based on its known biophysical properties and the principles of lipid raft formation, some inferences can be made.

The defining characteristic of lipid rafts is their high degree of order, which is in contrast to the more fluid, liquid-disordered state of the surrounding membrane. mpg.de As established, molecules with cis-unsaturated chains, like this compound, tend to disrupt the tight packing of lipid acyl chains and increase membrane fluidity. researchgate.netharvard.edu This fluidizing effect is contrary to the molecular environment that promotes the formation and stability of lipid rafts. Therefore, it is unlikely that this compound would be a structural component of these ordered domains.

Instead, it is more plausible that this compound could act as a disruptor of lipid rafts. By inserting into the membrane, its bulky and kinked structure could interfere with the close association between cholesterol and sphingolipids, potentially leading to the destabilization or reduction in the size and number of lipid rafts. Pharmacologically diverse drugs are known to exert their effects by modifying lipid rafts, either by promoting their formation or, more commonly, by inducing a liquid-disordered phase and causing their disruption. rsc.org Agents that increase membrane fluidity are known to lead to lipid raft disruption. rsc.org

The table below outlines the general characteristics of lipid rafts and contrasts them with the known effects of unsaturated lipids, providing a basis for the hypothesized role of this compound.

| Feature | Typical Lipid Raft Composition/Property | Effect of Unsaturated Lipids (like this compound) | Potential Implication for this compound's Role | Reference |

| Lipid Packing | Tightly packed, ordered (liquid-ordered phase) | Disrupts packing, creates disorder (promotes liquid-disordered phase) | Likely to disrupt raft integrity | researchgate.netmpg.de |

| Key Components | Enriched in cholesterol and sphingolipids with saturated acyl chains | Interacts weakly with cholesterol and saturated lipids | Unlikely to be incorporated; may interfere with cholesterol-sphingolipid interactions | harvard.eduwikipedia.org |

| Membrane Fluidity | Less fluid than the surrounding membrane | Increases membrane fluidity | May fluidize raft domains, leading to their dissolution | researchgate.netrsc.org |

While speculative, the disruption of lipid rafts presents a potential mechanism through which this compound could exert some of its biological effects, particularly by modulating the signaling pathways that are dependent on the integrity of these microdomains. Further research is required to directly investigate the interaction between this compound and lipid rafts.

Chemical Synthesis, Derivatives, and Structure Activity Relationships Sar of Cis Phytol

Stereoselective Synthetic Approaches to cis-Phytol and its Isomers

The synthesis of specific stereoisomers of phytol (B49457) is crucial for investigating their distinct biological activities. While trans-phytol is the naturally occurring isomer found in chlorophyll (B73375), this compound is generated during processes like the refining of vegetable oils. evitachem.comresearchgate.net The controlled synthesis of this compound and other isomers allows for a deeper understanding of their chemical and biological properties.

Stereoselective total synthesis of natural (E)-phytol has been achieved, and these methods can be adapted to produce the (Z)-isomer, this compound. acs.org One notable approach involves the Wittig reaction, a reliable method for creating carbon-carbon double bonds with high stereoselectivity. By carefully choosing the appropriate reagents and reaction conditions, it's possible to favor the formation of the cis double bond characteristic of this compound. rsc.org For instance, the reaction of an appropriate aldehyde with a specific Wittig reagent can yield the desired cis-isomer with high selectivity. rsc.org

Another strategy involves the Julia-Kocienski olefination. This reaction, when performed with specific reactants like a benzothiazolyl allyl sulfide (B99878) that is oxidized to a sulfone, can lead to the formation of a trienyl ester with a Z-geometry at the newly formed double bond, a key step in the stereoselective synthesis of related structures. google.com

Furthermore, synthetic routes have been developed that allow for the isomerization of the double bond from cis to trans under specific hydrolysis conditions, highlighting the ability to control the stereochemistry of the final product. google.com The ability to synthesize both cis and trans isomers is particularly important, as the biological activity can differ significantly between them. For example, in the synthesis of vitamin K1, the use of pure trans-phytol is preferred because the presence of this compound leads to the formation of cis-vitamin K1, which has lower biological activity. google.com

Design and Synthesis of this compound Derivatives and Analogs for Research

To explore and enhance the biological potential of this compound, researchers have synthesized a variety of derivatives and analogs. These modifications primarily target the hydroxyl group and the isoprenoid chain.

The primary allylic hydroxyl group of phytol is a common site for modification. Esterification and etherification are straightforward methods to create a library of derivatives.

Ester Derivatives: The hydroxyl group of phytol can react with various acyl chlorides to form ester derivatives. nih.gov For example, reactions with substituted benzoic and cinnamic acids have been used to synthesize a range of phytyl esters. nih.govuac.pt These modifications can significantly alter the molecule's biological activity. nih.gov For instance, phytyl 4-methoxybenzoate (B1229959) and phytyl benzoate (B1203000) have shown improved inhibitory activity against the enzyme tyrosinase compared to the parent phytol. uac.pt The synthesis of these esters is often carried out at room temperature under an inert atmosphere, using a base like dry pyridine. researchgate.net

Ether Derivatives: The synthesis of phytyl ethers, such as methyl phytyl ether, has also been reported. google.com These derivatives are typically prepared by reacting a phytyl halide (e.g., phytyl bromide) with an alkoxide or by using a Grignard reagent in the presence of an appropriate substrate. google.com

The synthesis of these derivatives is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govuac.pt

Modifications to the isoprenoid chain of phytol can also lead to compounds with altered biological properties. The isoprenoid chain is fundamental to the structure of many biologically active molecules, including terpenes and steroids. wikipedia.org

The synthesis of analogs with modified chain lengths or altered branching patterns can provide insights into the structural requirements for biological activity. The biosynthesis of isoprenoids involves the sequential addition of isoprene (B109036) units, and synthetic strategies can mimic this by using building blocks like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

Long-chain cis-prenyltransferases are enzymes that synthesize long-chain isoprenoids, and understanding their mechanism can inform the design of synthetic analogs. nih.gov These enzymes catalyze the condensation of IPP with an allylic diphosphate (B83284) primer, allowing for the elongation of the isoprenoid chain. nih.gov Synthetic approaches can utilize similar principles to build modified isoprenoid chains that can then be attached to a suitable head group to create novel this compound analogs.

Ester and Ether Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net These studies are valuable for predicting the activity of new compounds and for gaining insights into the mechanism of action. researchgate.net

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, can have a profound impact on its biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are often chiral and will interact differently with different stereoisomers of a ligand.

In many cases, one isomer is significantly more active than the other. For instance, in some biological systems, the cis isomer of a compound is more active, even though it may be present in smaller quantities. rsc.org The stereochemical configuration of formyl phloroglucinol (B13840) meroterpenoids, for example, influences their antimicrobial activities. acs.org The difference in activity between cis and trans isomers is also evident in the synthesis of vitamin K, where the trans isomer of phytol is preferred due to the higher activity of the resulting trans-vitamin K1. google.com

The more stable trans-configuration is often favored, but the less stable cis-isomers can sometimes exhibit unique or more potent biological effects. nih.gov This highlights the importance of stereoselective synthesis to isolate and test the activity of individual isomers.

Modifying the functional groups and the length of the isoprenoid chain of this compound can significantly alter its bioactivity. QSAR studies can help to quantify these effects and identify the key structural features responsible for a particular biological response.

Functional Group Modifications: The introduction of different functional groups can change a molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. acs.org For example, the esterification of phytol's hydroxyl group with various acids led to derivatives with altered antioxidant and enzyme-inhibitory activities. nih.govuac.pt The addition of a simple methyl group can dramatically improve the potency of a bioactive molecule by enhancing its lipophilicity and metabolic stability. acs.org Similarly, the introduction of fluorine-containing groups can also significantly boost bioactivity. acs.org

By systematically varying these structural features and analyzing the resulting changes in biological activity, QSAR models can be developed to guide the design of more potent and selective this compound-based compounds. uma.pt

Advanced Analytical Methodologies for Cis Phytol Research

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic techniques are fundamental for separating cis-phytol from complex mixtures and its trans isomer, allowing for accurate quantification. These methods exploit differences in the physical and chemical properties of the compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly effective for separating and identifying different isomers. In GC-MS, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which detects and identifies them based on their mass-to-charge ratio and fragmentation pattern. nih.govthegoodscentscompany.comleibniz-fmp.denih.govqd-latam.comnih.gov

GC-MS has been successfully applied to differentiate and quantify cis- and trans-phytol in various samples, including edible oils. researchgate.netnih.gov For instance, a method involving trimethylsilylation of phytol (B49457) followed by GC-MS analysis allowed for the determination of the relative abundance of this compound in refined and nonrefined edible oils. researchgate.netnih.gov This approach demonstrated that this compound was present in refined oils at higher percentages (0.3-3%) compared to nonrefined oils (0.1% or less), suggesting its potential as a marker for oil processing. researchgate.netnih.gov

GC-MS can also be used to characterize phytol and its oxidation products in environmental samples. nih.gov Trimethylsilylation is a common derivatization method for lipids, including phytol, in GC-MS analysis, as it increases volatility and thermal stability. nih.gov The resulting TMS derivatives often exhibit a significant [M-15]+ ion in their electron ionization mass spectra, which is useful for molecular weight determination. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a valuable technique for analyzing compounds in complex matrices, especially those that are less volatile or thermally labile than those suitable for GC-MS. LC-MS/MS couples the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This allows for the analysis of samples with minimal preparation and the identification of target compounds within intricate biological or environmental samples. nih.govnih.govpensoft.netaocs.orgekb.egnih.govshimadzu.euresearchgate.net

LC-MS/MS is widely used for characterizing secondary metabolites in plants, which often exist in complex mixtures. ekb.eg While GC-MS is frequently used for more volatile compounds, LC-MS/MS is well-suited for a broader range of phytochemicals, including those that may be present in complex plant extracts. The technique's ability to handle complex matrices with reduced signal suppression makes it advantageous for comprehensive analysis. nih.govshimadzu.eu Although specific detailed applications of LC-MS/MS solely focused on this compound in complex matrices were not extensively detailed in the provided results, the general applicability of LC-MS for analyzing diverse compounds in such samples is well-established. ekb.egnih.govshimadzu.euresearchgate.net

Chiral Separation Techniques for Enantiomeric Purity

Phytol, including its cis isomer, contains chiral centers, leading to the possibility of enantiomers. Chiral separation techniques are essential for determining the enantiomeric purity of phytol samples. Enantiomers have the same chemical formula and connectivity but differ in their spatial arrangement and can exhibit different biological activities. pensoft.netaocs.orgnih.gov

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are commonly employed for the direct separation of enantiomers. pensoft.netnih.gov This approach utilizes a stationary phase that is itself chiral, allowing for differential interactions with the enantiomers and thus their separation. Another strategy involves the indirect separation of enantiomers by first reacting them with a chiral derivatization reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov While the provided search results discuss chiral separation techniques in general and mention the resolution of phytol isomers nih.gov, specific details on the chiral separation of this compound enantiomers were not prominently featured. However, the principles of chiral chromatography are applicable to the separation of phytol enantiomers.

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques provide crucial information about the structure and functional groups of this compound, aiding in its identification and characterization, including the assignment of stereochemistry. nih.govqd-latam.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds, including the determination of stereochemistry. nih.govleibniz-fmp.deqd-latam.comnih.gov By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity of atoms and their spatial arrangement. leibniz-fmp.deqd-latam.com

For phytol, NMR spectroscopy, particularly 1H NMR and 13C NMR, can confirm its structure and provide insights into its stereochemistry. researchgate.netdlsu.edu.ph The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the electronic environment and spatial relationships of the nuclei, allowing for the differentiation of isomers and the assignment of configurations around double bonds and chiral centers. qd-latam.com For instance, the coupling constants of vinylic protons can be used to distinguish between cis and trans isomers of alkenes. qd-latam.com While general applications of NMR for phytol characterization are mentioned, specific detailed NMR data solely for this compound for stereochemical assignment were not extensively provided in the search results. However, the principles of NMR are routinely applied for such purposes in natural product chemistry. leibniz-fmp.ded-nb.info

Infrared (IR) Spectroscopy and Other Methods

Infrared (IR) spectroscopy is another valuable technique for structural elucidation, providing information about the functional groups present in a molecule. nih.govd-nb.infonist.govresearchgate.netresearchgate.netresearchgate.net IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. Each functional group absorbs IR radiation at characteristic frequencies, resulting in a unique spectrum that can be used for identification. d-nb.info

For phytol, IR spectroscopy can confirm the presence of key functional groups such as the hydroxyl group (-OH) and the carbon-carbon double bond (C=C). researchgate.net Characteristic absorption peaks in the IR spectrum can provide supportive evidence for the structure of this compound. researchgate.net For example, a broad band around 3300-3500 cm⁻¹ indicates the presence of an O-H stretching vibration, while peaks in the region of 1600-1700 cm⁻¹ correspond to C=C stretching vibrations. researchgate.net

Advanced Extraction and Sample Preparation Methods for Biological Tissues

Effective extraction and sample preparation are critical initial steps for the accurate analysis of this compound in biological tissues. The goal is to efficiently isolate the compound from the complex biological matrix while preserving its integrity and minimizing degradation or isomerization.

Various extraction techniques are employed depending on the nature of the biological tissue and the research objectives. Solvent extraction is a widely used method for extracting compounds from plant material. nih.gov This involves using appropriate solvents to dissolve the target compounds from the plant matrix. tandfonline.com The choice of solvent is crucial and depends on the polarity of the compounds to be extracted; for non-polar compounds like phytol, solvents such as n-hexane or ether are often preferred. tandfonline.com

Advanced extraction techniques offer advantages over traditional methods by improving efficiency, reducing extraction time, and potentially preserving the quality of thermolabile compounds. nih.govtandfonline.comresearchgate.net These techniques include:

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic sound waves to enhance the diffusion of the solvent into the sample matrix, leading to improved extraction yields. nih.govresearchgate.net UAE is considered cost-effective in terms of solvent usage, temperature, and time. nih.gov Studies have shown that UAE can reduce extraction time and increase the yield and concentration of compounds like phytosterols (B1254722) from plant materials compared to conventional methods like Soxhlet extraction. mdpi.com

Pressurized Liquid Extraction (PLE): PLE involves using solvents at elevated temperatures and pressures. mdpi.com Compared to Soxhlet extraction, PLE offers faster extraction, lower solvent consumption, and built-in filtration. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave radiation to heat solvents within the plant material, increasing the kinetics of extraction. nih.gov The microwave effect can generate pressure on cell walls, leading to cell rupture and increased extraction yield. nih.gov MAE can enable rapid and efficient extraction under mild conditions, achieving high yields in a short time. mdpi.com

Sample preparation for biological tissues often involves steps such as fixation, dehydration, and potentially coating, depending on the downstream analytical technique. numberanalytics.com For instance, in scanning electron microscopy (SEM), fixation stabilizes the tissue structure using chemicals like glutaraldehyde (B144438) or paraformaldehyde, while dehydration removes water using solvents such as ethanol (B145695) or acetone. numberanalytics.com Non-conductive samples like biological tissues may require a conductive coating, such as gold or platinum, for SEM imaging to prevent charging and improve image quality. numberanalytics.com

The specific sample preparation method can significantly impact the results, particularly in techniques like X-ray fluorescence microscopy (XFM), where conventional methods can alter the distribution and concentration of elements. oup.com Minimizing sample pretreatment is generally preferred in XFM to preserve the in situ distribution of elements. oup.com

Isotopic Labeling and Tracing in Metabolic Flux Studies

Isotopic labeling and tracing are powerful techniques used to investigate the metabolic pathways and flux of this compound in biological systems. By introducing stable isotopes into the system, researchers can track the incorporation and transformation of labeled atoms through various metabolic reactions.

Metabolic Flux Analysis (MFA) quantifies the rates of metabolic reactions within a biological system under specific conditions. researchgate.net Isotopic labeling experiments, particularly using stable isotopes like carbon-13 (13C) and nitrogen-15 (B135050) (15N), provide crucial data for MFA. researchgate.netoup.comnih.gov These experiments allow for the direct estimation of intracellular flux distributions. researchgate.net

Tracing metabolic flux involves following the journey of labeled metabolites through biochemical pathways over time. utah.edu This provides insights into cellular physiology and how metabolic flux can be altered under different conditions. utah.edu

Key aspects of isotopic labeling and tracing in metabolic flux studies include:

Isotopologue Quantification: High-resolution mass spectrometry (HRMS) is a powerful tool for simultaneously quantifying multiple isotopes and distinguishing between molecules with similar masses but different isotopic compositions. nih.gov This allows for the quantification of isotopologue connections, providing additional information for determining metabolic fluxes with greater sensitivity and smaller confidence intervals. nih.gov

Transient Labeling: In systems like plants where CO2 fixed via RuBisCo is the primary carbon source, analyzing transient labeling (where isotopic steady state is not reached) can be applied to understand metabolic processes. researchgate.net

Dual Labeling: Using substrates labeled with multiple isotopes, such as 13C and 15N, can provide complementary information that helps to define more realistic metabolic networks and reduce uncertainty in flux estimates. nih.gov Pairing isotopes that trace different aspects of metabolism and reach isotopic equilibrium at different rates can be particularly informative. nih.gov

Software and Tools: Software packages are available to analyze HRMS data from transient isotopic labeling experiments and deduce active metabolic pathways. nih.govacs.org These tools are essential for simulating labeling patterns, optimizing experimental design, and calculating confidence intervals for flux estimates. acs.org

Isotopic labeling studies have been used to investigate metabolic exchange between different isoprenoid synthesis pathways, such as the plastidial and cytosolic pathways. nih.gov By measuring hydrogen isotope ratios of plant lipids like sterols and phytol, researchers can trace the exchange of intermediates between these pathways. nih.gov

While free phytol occurs at low concentrations in most plant and animal tissues, it is released in larger amounts during processes like leaf senescence due to chlorophyll (B73375) degradation. nih.govnih.gov The metabolic pathway of phytol catabolism in plants is an area of ongoing research. nih.gov Studies have hypothesized that phytol degradation may involve its oxidation to phytenal. nih.gov

Ecological Roles and Environmental Fate of Cis Phytol

cis-Phytol as a Biomarker in Geochemical and Paleoclimatological Studies

Biomarkers, or biological markers, are organic compounds found in geological samples that can be linked to specific organisms or biological processes. geoscienceworld.orguni-kiel.de These molecules often undergo little structural change after deposition, making them valuable tools for reconstructing past environments and understanding the origin and fate of organic matter. geoscienceworld.orgresearchgate.net Phytol (B49457) is considered likely the most abundant acyclic isoprenoid compound in the biosphere. wikipedia.org Its degradation products have been widely used as biogeochemical tracers, particularly in aquatic environments. researchgate.netwikipedia.orggeologyscience.ru

The analysis of lipid biomarkers, including those derived from phytol, in sediments provides insights into the sources of organic matter and the biogeochemical processes occurring during diagenesis. geoscienceworld.orgresearchgate.netresearchgate.net For instance, the ratio of pristane (B154290) (Pr) to phytane (B1196419) (Ph), two isoprenoids often derived from the degradation of phytol, is a classic biomarker ratio used to infer the redox conditions of the depositional environment. A Pr/Ph ratio less than 1 typically indicates anoxic conditions, while ratios greater than 1 suggest oxic or slightly oxic conditions. researchgate.net

While phytol and its degradation products are valuable biomarkers, it is important to note that some acyclic isoprenoids in sediments can originate from sources other than phytol, suggesting a need for careful interpretation when using them as specific biomarkers. geologyscience.ru Despite this, the study of phytol-derived biomarkers continues to contribute significantly to understanding past environmental and climatic changes. geoscienceworld.orguni-kiel.de

Environmental Degradation and Biotransformation in Aquatic and Terrestrial Ecosystems

Once released into the environment, this compound, like other organic compounds, undergoes various degradation and biotransformation processes mediated by both abiotic and biotic factors. researchgate.netnih.gov These processes determine the persistence and fate of the compound in different ecosystems.

In aquatic environments, the photodegradation of the chlorophyll (B73375) phytyl side-chain, which includes phytol, has been shown to involve primarily singlet oxygen and, to a lesser extent, free radicals. geologyscience.ru Studies on senescent phytoplankton cells have demonstrated that major photooxidized products of the phytyl chain include phytone and phytyldiol. geologyscience.ru Autoxidation, enhanced by the presence of peroxides or hydroperoxides, can also contribute to the degradation of unsaturated lipids like phytol in senescent cells. geologyscience.ru

Microorganisms play a significant role in the biodegradation of organic contaminants in both aquatic and terrestrial ecosystems. nih.govresearchgate.net Biodegradation can occur through aerobic and anaerobic metabolic pathways. researchgate.net While the search results discuss the microbial degradation of organic pollutants generally, and mention that microorganisms utilize enzymes for the breakdown of various compounds, specific detailed research findings on the biotransformation pathways of this compound by specific microbial communities in different environmental settings are not explicitly provided. However, it is understood that microbial activity is a key factor in the environmental fate of many organic molecules, including diterpene alcohols like phytol. nih.govresearchgate.net

The degradation rates of biomarkers can vary, and comparing the abundances of more versus less susceptible hydrocarbons can help infer the extent of biodegradation in a sample. geoscienceworld.org This is particularly relevant when using phytol-derived products as biomarkers in geochemical studies. geoscienceworld.orggeologyscience.ru

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6430833 |

| Phytol | 5280435 |

| Isophytol | 10453 |

| Pristane | 10467 |

| Phytane | 10468 |

| Chlorophyll | 163574 |

Interactive Data Table Example (Illustrative - based on general biomarker principles, not specific this compound degradation rates from search results):

Computational and Theoretical Studies on Cis Phytol

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as cis-Phytol, might interact with a biological target, typically a protein or enzyme. The strength of the interaction is often estimated using a scoring function, which provides a binding energy value in kcal/mol.

Molecular dynamics (MD) simulations are then frequently employed to assess the stability of these docked complexes over time. MD simulations model the physical movements of atoms and molecules, providing a detailed view of the conformational changes and dynamic interactions between the ligand and its target.

Research has explored the interaction of this compound and its parent compound, phytol (B49457), with various biological targets:

Antifungal Targets: In a study on the essential oil of Ballota hirsuta, Z-Phytol (this compound) was identified as a major constituent. researchgate.net Molecular docking was performed to predict the inhibitory activity of the main compounds against the 14 alpha-sterol demethylase enzyme (PDB ID: 1EA1), a key enzyme in fungal biosynthesis. researchgate.net To verify the stability of the docked complex, a 50-nanosecond molecular dynamics simulation was conducted. researchgate.net

Metabolic Disease Targets: The potential antidiabetic effect of phytol has been investigated through molecular docking with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose metabolism. plos.org Studies have shown that phytanic acid, a metabolite of phytol, mimics the binding mode of antidiabetic drugs like rosiglitazone (B1679542) and pioglitazone, forming hydrogen bonds with key amino acids in the PPARγ binding site (S289, H323, H449, and Y473). plos.org Docking simulations were also performed on the RXRα/PPARγ heterodimer. plos.org Other research has evaluated phytol's binding affinity against human pancreatic α-amylase and α-glucosidase, enzymes targeted in diabetes therapy. researchgate.net

Conformational Dynamics: The dynamic behavior of the phytol chain has been studied through MD simulations of chlorophyll (B73375) a, where phytol exists as a long tail. researchgate.net These simulations show that in non-aqueous solvents like methanol (B129727) and benzene, the phytol tail exhibits a flexible, worm-like chain distribution. researchgate.net However, in an aqueous environment, the phytol chain tends to fold into a more compact structure. researchgate.net This provides insight into how this compound's conformation might change in different biological environments.

The table below summarizes selected molecular docking studies involving phytol and its derivatives with various biological targets.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| Phytol | α-Amylase | 5EMY | Not Specified | researchgate.net |

| Phytol | α-Glucosidase | 2QMJ | Not Specified | researchgate.net |

| Phytanic Acid | PPARγ | 2PRG | Not Specified | plos.org |